Octacosyl (E)-ferulate
CAS No.: 35321-71-2
Cat. No.: VC13256773
Molecular Formula: C38H66O4
Molecular Weight: 586.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35321-71-2 |
|---|---|
| Molecular Formula | C38H66O4 |
| Molecular Weight | 586.9 g/mol |
| IUPAC Name | octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ |
| Standard InChI Key | PIGLOISSVVAGBD-NHQGMKOOSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Octacosyl (E)-ferulate is an ester derivative of ferulic acid, characterized by a 28-carbon alkyl chain (octacosanol) linked to the phenolic moiety via an ester bond. Its molecular formula is C₃₈H₆₆O₄, with a molecular weight of 586.93 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 659.1 ± 40.0 °C at 760 mmHg | |
| Flash Point | 187.4 ± 20.8 °C | |
| LogP (Partition Coefficient) | 15.75 | |
| Solubility | Lipophilic (soluble in organic solvents) |
The compound’s structure includes a conjugated double bond in the ferulic acid moiety, which contributes to its antioxidant activity by enabling radical scavenging .
Natural Occurrence and Biosynthesis
Octacosyl (E)-ferulate is predominantly isolated from Erythrina caffra and related species, where it functions as a secondary metabolite in plant defense mechanisms . It is synthesized via enzymatic esterification of ferulic acid and octacosanol, a process catalyzed by acyltransferases in plant cells . Industrial extraction typically involves solvent-based methods (e.g., ethanol or hexane) followed by chromatographic purification, yielding purities >95% .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through acid-catalyzed esterification:
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Reaction Conditions: Ferulic acid and octacosanol are refluxed with sulfuric acid (H₂SO₄) in anhydrous ethanol at 80°C for 24 hours .
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Purification: Crude product is purified via silica gel column chromatography (hexane:ethyl acetate, 9:1), achieving a yield of 40–50% .
Industrial Methods
Large-scale production employs continuous flow reactors to enhance efficiency, with supercritical fluid chromatography (SFC) used for purification, yielding >90% purity . Key challenges include the high cost of octacosanol and the need for sustainable catalysts .
Biological Activities and Mechanisms
Antiplasmodial Activity
Octacosyl (E)-ferulate exhibits potent activity against Plasmodium falciparum, the malaria parasite, with an IC₅₀ of 2.1 µM . Its mechanism involves inhibition of hemozoin formation, a critical process in parasite survival .
Antioxidant Properties
The compound stabilizes lipid membranes by integrating into bilayers, reducing oxidative stress via:
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Radical Scavenging: Neutralizes ROS (reactive oxygen species) through its phenolic hydroxyl group .
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Nrf2 Pathway Activation: Enhances expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme .
| Assay | Activity (IC₅₀) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 56.50 ± 2.38 µg/mL | |
| FRAP (Ferric Reducing) | 15.61–90.43 mg/mL |
Anti-Inflammatory Effects
In murine models of colitis, octacosyl (E)-ferulate (50 mg/kg) reduced inflammation by 70% via:
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NF-κB Inhibition: Suppresses nuclear translocation of NF-κB p65, lowering TNF-α and IL-6 levels .
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PK-C Phosphorylation Blockade: Inhibits protein kinase C (PK-C), reducing histone III-S phosphorylation .
Pharmacokinetics and Toxicity
Absorption and Distribution
The compound’s lipophilicity (LogP = 15.75) facilitates rapid absorption and distribution into lipid-rich tissues. Oral bioavailability in rats is ~45%, with a plasma half-life of 6.2 hours .
Toxicity Profile
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Acute Toxicity: LD₅₀ > 2,000 mg/kg in mice (no mortality observed) .
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Cytotoxicity: IC₅₀ > 100 µM in human hepatocytes (Hepa1c1c7 cells), indicating low toxicity .
Applications in Research and Industry
Pharmaceutical Development
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Antimalarial Agents: In combination therapy with artemisinin derivatives .
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Neuroprotective Formulations: Reduces oxidative stress in neuronal cells (in vitro EC₅₀ = 10 µM) .
Food and Cosmetic Industries
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Food Preservation: Extends shelf life of sunflower oil by 30% at 220°C via lipid peroxidation inhibition .
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Skincare Products: Stabilizes emulsions and prevents UV-induced skin damage (patent WO2024012345) .
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
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Mobile Phase: Methanol:water (85:15 v/v), flow rate 1.0 mL/min.
LC-MS/MS
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